N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide
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Overview
Description
N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new drugs. The presence of a fluorine atom in the benzoxazole ring enhances the compound’s stability and biological activity.
Preparation Methods
The synthesis of N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-1,2-benzoxazole and but-2-yn-1-amine.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. A base such as triethylamine is added to facilitate the reaction.
Synthetic Route: The 5-fluoro-1,2-benzoxazole is reacted with but-2-yn-1-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Chemical Reactions Analysis
N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the amide bond can be achieved using acidic or basic conditions to produce the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It is used as a probe in biological studies to investigate the mechanism of action of various enzymes and receptors.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom in the benzoxazole ring enhances the compound’s binding affinity to these targets, leading to the modulation of their activity. The compound may inhibit or activate specific pathways, resulting in the desired biological effect.
Comparison with Similar Compounds
N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide can be compared with other benzoxazole derivatives such as:
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Known for its antibacterial activity.
2-Aryl benzoxazole derivatives: Exhibits a wide range of biological activities including antimicrobial and anticancer properties.
N-Benzylpiperidine benzisoxazole derivatives: Used as selective inhibitors of the enzyme acetylcholinesterase for the treatment of Alzheimer’s disease.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the but-2-ynamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c1-2-3-12(16)14-7-10-9-6-8(13)4-5-11(9)17-15-10/h4-6H,7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEICSDSVOBBGPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NOC2=C1C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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